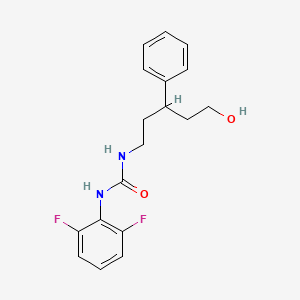
1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea, also known as DFP-10917, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its efficacy in cancer treatment.
Mechanism of Action
1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of various other proteins that are important for cancer cell growth and survival. By inhibiting Hsp90, 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea disrupts the function of these proteins, leading to the death of cancer cells.
Biochemical and physiological effects:
1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inhibiting Hsp90, this compound has been shown to induce the expression of various genes that are involved in apoptosis and cell cycle arrest. Additionally, 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea has been shown to inhibit the activity of various signaling pathways that are important for cancer cell growth and survival.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea in lab experiments is that it has shown promising results in preclinical studies, indicating that it may be an effective treatment for cancer. Additionally, the mechanism of action of 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea is well understood, making it easier to design experiments to study its effects.
One limitation of using 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea in lab experiments is that it is a relatively new compound, and there is still much to learn about its efficacy and safety. Additionally, 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the development of 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea as a cancer treatment. One potential avenue is to combine 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea with other cancer treatments, such as chemotherapy or radiation therapy, to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosage and administration schedule for 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea in cancer patients. Finally, future research could focus on identifying biomarkers that could be used to predict which patients are most likely to benefit from treatment with 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea.
Synthesis Methods
The synthesis of 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,6-difluoroaniline with ethyl 5-hydroxy-3-phenylpentanoate to form an intermediate compound. This intermediate compound is then reacted with phosgene to form the final product, 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound is effective in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O2/c19-15-7-4-8-16(20)17(15)22-18(24)21-11-9-14(10-12-23)13-5-2-1-3-6-13/h1-8,14,23H,9-12H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPSTAFUPCBQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NC2=C(C=CC=C2F)F)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2853033.png)
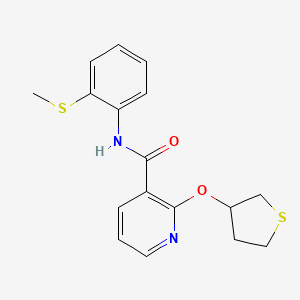
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2853037.png)
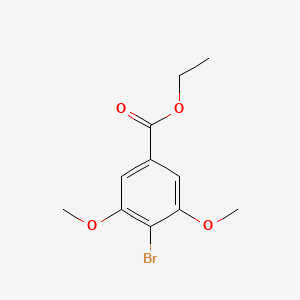
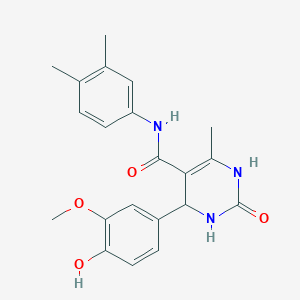
![2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2853040.png)
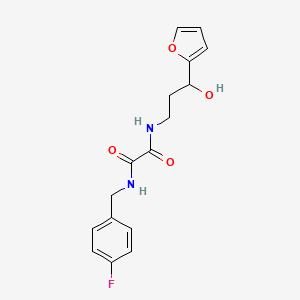
![3-[(4-bromophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2853042.png)
![(E)-N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2853048.png)
![(2E)-3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-acrylic acid](/img/structure/B2853049.png)
![2-ethoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B2853050.png)
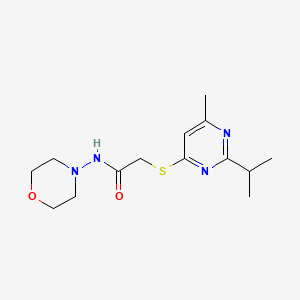
![5-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2853053.png)